An In-Depth Technical Guide to 9-Mercapto-1-nonanol: Properties, Structure, and Applications in Advanced Research
An In-Depth Technical Guide to 9-Mercapto-1-nonanol: Properties, Structure, and Applications in Advanced Research
This technical guide provides a comprehensive overview of 9-Mercapto-1-nonanol (9-M-1-N), a bifunctional organic molecule pivotal in surface science, nanotechnology, and drug development. We will delve into its core chemical properties, molecular structure, and provide field-proven insights into its application in forming self-assembled monolayers (SAMs) and functionalizing nanoparticles. This document is intended for researchers, scientists, and professionals in drug development seeking a deep, practical understanding of this versatile compound.
Core Molecular Profile and Physicochemical Properties
9-Mercapto-1-nonanol is a linear alkanethiol terminated with a hydroxyl group. This unique structure, featuring a nine-carbon aliphatic chain, provides a defined length and flexibility, while the terminal functional groups—a thiol at one end and a hydroxyl at the other—dictate its utility in surface chemistry.
The thiol (-SH) group exhibits a strong affinity for noble metal surfaces, most notably gold, forming a stable covalent bond that is the foundation of self-assembled monolayer technology.[1] Concurrently, the terminal hydroxyl (-OH) group imparts hydrophilicity to the modified surface, which is crucial for biocompatibility and for creating interfaces that resist non-specific protein adsorption.[2] This dual functionality makes 9-M-1-N an invaluable tool for tailoring the surface properties of materials at the molecular level.
Key Physicochemical Data
For ease of reference, the fundamental properties of 9-Mercapto-1-nonanol are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₂₀OS | [1] |
| Molecular Weight | 176.32 g/mol | [3] |
| CAS Number | 131215-92-4 | [3] |
| Appearance | Liquid | |
| Density | 0.939 g/mL at 25 °C | |
| Refractive Index | n20/D 1.483 | |
| Flash Point | > 110 °C (> 230 °F) | |
| IUPAC Name | 9-sulfanylnonan-1-ol | [1] |
| SMILES | OCCCCCCCCCS | |
| InChIKey | FXFJFNVBVKPAPL-UHFFFAOYSA-N |
Molecular Structure and Spectroscopic Characterization
A thorough understanding of the molecular structure of 9-Mercapto-1-nonanol is essential for predicting its behavior in experimental systems and for confirming its identity and purity post-synthesis or upon receipt from a commercial vendor.
Molecular Structure of 9-Mercapto-1-nonanol
Caption: Chemical structure of 9-Mercapto-1-nonanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of 9-M-1-N.
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¹H NMR Spectroscopy: The proton NMR spectrum will exhibit characteristic signals corresponding to the different proton environments in the molecule. The triplet at approximately 3.6 ppm is indicative of the methylene protons adjacent to the hydroxyl group (-CH₂-OH). The methylene protons adjacent to the thiol group (-CH₂-SH) will appear as a quartet around 2.5 ppm, split by the neighboring methylene protons and the thiol proton. The large signal integrating to 12 protons between 1.2 and 1.6 ppm corresponds to the six methylene groups in the central part of the alkyl chain. The thiol proton (-SH) will appear as a triplet around 1.3 ppm.
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¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. For 9-M-1-N, nine distinct signals are expected. The carbon attached to the hydroxyl group (-CH₂-OH) will be the most downfield-shifted carbon in the aliphatic region, typically around 62 ppm. The carbon bonded to the thiol group (-CH₂-SH) will appear at approximately 24 ppm. The remaining seven methylene carbons of the alkyl chain will produce signals in the range of 25-34 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule.
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O-H Stretch: A prominent broad peak in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's O-H stretching vibration, with the broadening resulting from hydrogen bonding.[4][5]
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C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (typically in the 2850-2960 cm⁻¹ range) are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene groups of the alkyl chain.[6]
-
S-H Stretch: A weak, sharp absorption band around 2550-2600 cm⁻¹ is indicative of the S-H stretching vibration of the thiol group.[4] This peak is often of low intensity but is a key diagnostic feature.
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C-O Stretch: A distinct peak in the 1050-1150 cm⁻¹ region corresponds to the C-O stretching vibration of the primary alcohol.[4]
Synthesis of 9-Mercapto-1-nonanol
While 9-Mercapto-1-nonanol is commercially available, an understanding of its synthesis is valuable for researchers who may need to produce derivatives or isotopically labeled versions. A common synthetic strategy involves the conversion of a primary alcohol to a thiol. A generalized two-step process is outlined below, starting from 9-bromo-1-nonanol.
Step 1: Thioacetylation of 9-bromo-1-nonanol
In this step, the bromide is displaced by a thioacetate group.
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Dissolve 9-bromo-1-nonanol in a suitable solvent such as ethanol or dimethylformamide (DMF).
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Add potassium thioacetate and stir the reaction mixture at room temperature or with gentle heating.
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Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Upon completion, the reaction is worked up by extraction and the crude product is purified by column chromatography to yield 9-thioacetyl-1-nonanol.
Step 2: Hydrolysis of the Thioacetate
The thioacetate is then hydrolyzed to the desired thiol.
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Dissolve the purified 9-thioacetyl-1-nonanol in an alcoholic solvent (e.g., methanol).
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Add a base, such as sodium hydroxide or potassium hydroxide, and stir the mixture at room temperature.
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After the reaction is complete (monitored by TLC), the mixture is neutralized with a weak acid.
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The product is then extracted and purified, typically by distillation or column chromatography, to give 9-Mercapto-1-nonanol.
Applications in Surface Science and Nanotechnology
The unique bifunctional nature of 9-M-1-N makes it a cornerstone molecule for the controlled functionalization of surfaces, particularly in the creation of self-assembled monolayers and the modification of nanoparticles.
Formation of Self-Assembled Monolayers (SAMs) on Gold
The spontaneous formation of a highly ordered monolayer of 9-M-1-N on a gold surface is a thermodynamically driven process. The strong, dative covalent bond between the sulfur atom of the thiol and the gold surface is the primary anchoring mechanism.[1] Van der Waals interactions between the adjacent nonyl chains promote the formation of a densely packed, quasi-crystalline structure.
Workflow for SAM Formation
Caption: Experimental workflow for forming a 9-M-1-N SAM on a gold substrate.
The resulting SAM presents a hydrophilic surface due to the outwardly oriented hydroxyl groups. This hydroxyl-terminated surface is known to significantly reduce the non-specific adsorption of proteins and other biomolecules, a critical feature for the development of reliable biosensors and biocompatible materials.[2]
Quantitative Characterization of 9-M-1-N SAMs
| Parameter | Typical Value | Technique |
| Water Contact Angle (Advancing) | < 15° | Contact Angle Goniometry |
| Ellipsometric Thickness | ~10-12 Å | Spectroscopic Ellipsometry |
The low water contact angle confirms the hydrophilic nature of the SAM surface.[7] The ellipsometric thickness is consistent with a well-ordered monolayer of tilted alkyl chains.[8]
Functionalization of Gold Nanoparticles
9-M-1-N is widely used to stabilize and functionalize gold nanoparticles (AuNPs). The thiol group anchors the molecule to the nanoparticle surface, creating a protective monolayer that prevents aggregation and imparts new properties to the nanoparticles.
Protocol for AuNP Functionalization
Caption: General workflow for the functionalization of gold nanoparticles with 9-M-1-N.
The hydroxyl-terminated surface of the functionalized AuNPs enhances their colloidal stability in aqueous media and provides a biocompatible interface. Furthermore, the hydroxyl groups can serve as reactive sites for the covalent attachment of other molecules, such as targeting ligands or therapeutic agents, making these nanoparticles versatile platforms for drug delivery and diagnostic applications.
Characterization of Functionalized AuNPs
-
UV-Vis Spectroscopy: A slight red-shift in the surface plasmon resonance peak is typically observed upon functionalization, indicating a change in the local dielectric environment of the AuNPs.
-
Dynamic Light Scattering (DLS): An increase in the hydrodynamic diameter confirms the presence of the organic monolayer on the nanoparticle surface.
-
Transmission Electron Microscopy (TEM): TEM is used to confirm the size, shape, and monodispersity of the nanoparticle core post-functionalization.
-
FT-IR Spectroscopy: The presence of the characteristic vibrational bands of 9-M-1-N in the spectrum of the purified nanoparticles confirms successful functionalization.
Safety and Handling
9-Mercapto-1-nonanol is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. All handling of the compound should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
9-Mercapto-1-nonanol is a powerful and versatile molecule for the precise engineering of surfaces at the nanoscale. Its well-defined structure, with a thiol anchor and a hydrophilic hydroxyl terminus, allows for the creation of robust, biocompatible, and functional interfaces on gold and other noble metal surfaces. The ability to form high-quality self-assembled monolayers and to functionalize nanoparticles makes 9-M-1-N an indispensable tool in the development of advanced biosensors, drug delivery systems, and other cutting-edge nanotechnologies. A thorough understanding of its chemical properties, spectroscopic signatures, and handling protocols, as detailed in this guide, is paramount for its effective and safe utilization in research and development.
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